molecular formula C23H15BrClN3S B5447739 (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B5447739
M. Wt: 480.8 g/mol
InChI Key: SPMVKOTZXWENNO-RQZCQDPDSA-N
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Description

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a quinoline ring substituted with bromine and chlorine atoms, a thiazole ring, and a prop-2-enenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-chloroquinoline and 2,4-dimethylphenyl thiazole. The key steps in the synthesis may involve:

    Formation of the quinoline ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of bromine and chlorine substituents: Halogenation reactions using reagents like bromine and chlorine gas or their derivatives.

    Formation of the thiazole ring: This can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Coupling reactions: The final step involves coupling the quinoline and thiazole rings with the prop-2-enenitrile group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the nitrile group to an amine.

    Substitution: Halogen atoms in the quinoline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be explored through structure-activity relationship (SAR) studies.

Industry

In the industry, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-chloroquinoline: Shares the quinoline core with halogen substituents.

    2,4-dimethylphenyl thiazole: Contains the thiazole ring with dimethylphenyl substituents.

    Quinoline derivatives: Various quinoline-based compounds with different substituents.

Uniqueness

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to the combination of its structural features, including the quinoline and thiazole rings, and the presence of both bromine and chlorine atoms. This unique structure can impart specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClN3S/c1-13-3-5-19(14(2)7-13)21-12-29-23(28-21)17(11-26)9-16-8-15-10-18(24)4-6-20(15)27-22(16)25/h3-10,12H,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMVKOTZXWENNO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)Br)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(N=C4C=CC(=CC4=C3)Br)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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